molecular formula C10H22O4S2 B103252 1,2-Bis(butylsulfonyl)ethane CAS No. 16823-95-3

1,2-Bis(butylsulfonyl)ethane

Cat. No.: B103252
CAS No.: 16823-95-3
M. Wt: 270.4 g/mol
InChI Key: MYGXWCOFMXCNRN-UHFFFAOYSA-N
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Description

1,2-Bis(butylsulfonyl)ethane is an organosulfur compound with the molecular formula C₁₀H₂₂S₂O₄ and a molecular weight of 270.39 g/mol. Structurally, it consists of an ethane backbone substituted at both terminal positions with butylsulfonyl (–SO₂C₄H₉) groups.

Properties

CAS No.

16823-95-3

Molecular Formula

C10H22O4S2

Molecular Weight

270.4 g/mol

IUPAC Name

1-(2-butylsulfonylethylsulfonyl)butane

InChI

InChI=1S/C10H22O4S2/c1-3-5-7-15(11,12)9-10-16(13,14)8-6-4-2/h3-10H2,1-2H3

InChI Key

MYGXWCOFMXCNRN-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)CCS(=O)(=O)CCCC

Canonical SMILES

CCCCS(=O)(=O)CCS(=O)(=O)CCCC

Synonyms

1,2-Bis(butylsulfonyl)ethane

Origin of Product

United States

Comparison with Similar Compounds

Sulfonyl Derivatives

  • 1,2-Bis(phenylsulfonyl)ethane Formula: C₁₄H₁₄O₄S₂ Molecular Weight: 310.39 g/mol Key Differences: Replacing butyl with phenyl groups increases molecular weight and aromaticity, enhancing thermal stability but reducing solubility in non-polar solvents. Used in chemical synthesis as a stabilizing agent or intermediate . Applications: Potential crosslinker in polymer matrices or precursor for hybrid silica membranes (as seen in sulfonamide-based materials) .

Halogenated Derivatives

  • 1,2-Bis(2-bromoethoxy)ethane
    • Formula : C₆H₁₂Br₂O₂
    • Molecular Weight : 275.97 g/mol
    • Key Differences : Bromoethoxy groups introduce high reactivity for nucleophilic substitution, enabling use in pharmaceutical and agrochemical synthesis. Unlike sulfonyl groups, bromine enhances electrophilicity .
    • Applications : Building block for drug candidates and functionalized polymers .

Sulfide vs. Sulfonyl

  • 1,1-Bis(ethylsulfanyl)ethane Formula: C₆H₁₄S₂ Molecular Weight: 150.30 g/mol Key Differences: Sulfides (–S–) are less oxidized than sulfones (–SO₂–), making them more nucleophilic but less stable. The ethyl groups confer lower lipophilicity compared to butyl chains . Applications: Limited data, but sulfides are often intermediates in organic synthesis.

Physicochemical Properties

Compound Functional Group Molecular Weight (g/mol) Solubility Stability
This compound Sulfonyl 270.39 Moderate in organics High (oxidized S)
1,2-Bis(phenylsulfonyl)ethane Sulfonyl 310.39 Low in polar solvents Very high
1,2-Bis(2-bromoethoxy)ethane Bromoethoxy 275.97 High in DMSO Moderate (sensitive to hydrolysis)
1,1-Bis(ethylsulfanyl)ethane Sulfide 150.30 High in ethers Low (air-sensitive)

Materials Science

  • This compound: Potential use in hybrid silica membranes or polymer composites due to sulfonyl groups' ability to form covalent networks .
  • 1,2-Bis(4-nitrophenoxy)ethane: Enhances thermal stability in polyimide films, critical for aerospace and electronics .

Catalysis and Coordination Chemistry

  • 1,2-Bis(diphenylphosphino)ethane (dppe): A versatile bidentate ligand in transition-metal catalysis (e.g., Suzuki couplings). Phosphine groups offer strong electron-donating properties, unlike sulfonyl groups .

Pharmaceuticals

  • 1,2-Bis(3,5-dioxopiperazine-1-yl)ethane (ICRF-154) : Antitumor agent inhibiting DNA topoisomerase II. Demonstrates how ethane-backbone compounds can be tailored for medicinal use .

Flame Retardants

  • 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE): Brominated flame retardant with bioaccumulation risks. Highlights the environmental trade-offs of halogenated derivatives .

Research Findings and Trends

  • Synthetic Strategies : Oxidative coupling methods for sulfonyl derivatives (e.g., converting sulfides to sulfones) are critical for scalability .
  • Environmental Impact : Brominated and chlorinated ethane derivatives (e.g., BTBPE) face regulatory scrutiny due to persistence and toxicity, urging alternatives like sulfonyl-based compounds .
  • Thermal Stability : Sulfonyl groups outperform sulfides and ethers in high-temperature applications, as seen in polyimide and silica hybrids .

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